molecular formula C15H8ClFN4 B2990561 5-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 339026-03-8

5-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline

Cat. No.: B2990561
CAS No.: 339026-03-8
M. Wt: 298.71
InChI Key: TXQHUOULTHKPPQ-UHFFFAOYSA-N
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Description

5-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is a triazoloquinazoline derivative characterized by a chloro substituent at position 5 and a 2-fluorophenyl group at position 3 of the fused heterocyclic core. Triazoloquinazolines are notable for their applications in medicinal chemistry (e.g., anticancer, antimicrobial agents) and materials science (e.g., fluorophores) due to their tunable electronic properties and structural rigidity .

Properties

IUPAC Name

5-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClFN4/c16-15-18-12-8-4-2-6-10(12)14-20-19-13(21(14)15)9-5-1-3-7-11(9)17/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQHUOULTHKPPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=C(N3C(=N2)Cl)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

5-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline (CAS No. 339026-03-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H8ClFN4
  • Molecular Weight : 298.71 g/mol
  • Purity : Typically around 95% .

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. It has been shown to exhibit:

  • Cytotoxicity : The compound demonstrates significant cytotoxic effects against various cancer cell lines. For instance, studies report IC50 values ranging from 2.44 to 9.43 μM against specific cell lines, indicating a potent inhibitory effect on cell proliferation .
  • Enzyme Inhibition : It interacts with enzymes involved in DNA synthesis and may act as an intercalative inhibitor of topoisomerase II (Topo II). This mechanism is crucial for disrupting DNA replication in cancer cells .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Biological Activity Description Reference
CytotoxicityExhibits significant cytotoxic effects against various cancer cell lines with IC50 values between 2.44 to 9.43 μM.
Enzyme InhibitionInhibits enzymes related to DNA synthesis and Topo II activity, impacting cancer cell proliferation.
Antitumor ActivityDemonstrates potential as an antitumor agent by targeting key signaling pathways involved in tumor growth.
Antimicrobial ActivitySome derivatives show activity against microbial strains, although specific data on this compound is limited.

Case Studies and Research Findings

  • Cytotoxic Evaluation :
    • A study assessed the cytotoxic effects of various triazoloquinazoline derivatives, including the target compound. The results indicated that modifications in the phenyl ring significantly influenced the compound's binding affinity and cytotoxic potency against cancer cells .
  • Intercalation Studies :
    • Research highlighted that derivatives of triazoloquinazolines can intercalate into DNA structures, which may enhance their antitumor efficacy by stabilizing the drug-DNA complex and preventing replication .
  • Pharmacological Profiling :
    • A comprehensive review of quinazoline derivatives revealed that those containing halogen substituents (like chlorine and fluorine) often exhibited enhanced biological activities compared to their non-halogenated counterparts. This suggests that the presence of these groups may improve lipophilicity and cellular uptake .

Comparison with Similar Compounds

Substituent Effects on Photophysical Properties

Triazoloquinazolines exhibit photophysical properties highly dependent on substituents. Key comparisons include:

  • 3-Aryl-Substituted Derivatives: 5-(4′-Diphenylaminobiphenyl)-3-(4-trifluoromethylphenyl)-[1,2,4]triazolo[4,3-c]quinazoline ():
  • Emits strongly in toluene (quantum yield up to 94%) and solid state due to extended π-conjugation from the biphenylamino group.
  • The electron-withdrawing trifluoromethylphenyl group enhances charge transfer, contributing to solvatochromism (emission shifts with solvent polarity) .
    • Target Compound :
  • The 2-fluorophenyl group at position 3 is less electron-withdrawing than trifluoromethyl but may still influence emission via inductive effects.
  • Lacks the biphenylamino substituent at position 5, likely reducing conjugation and quantum yield compared to ’s compound .
  • Non-Aryl-Substituted Derivatives: Unsubstituted [1,2,4]triazolo[4,3-c]quinazolines (e.g., compounds 4a–c in ) exhibit higher fluorescence quantum yields in solution than aryl-substituted analogs due to reduced non-radiative decay . The target compound’s 3-(2-fluorophenyl) group may lower its quantum yield relative to non-aryl derivatives but improve stability or solubility.

Solvatochromism and Aggregation Behavior

  • 5-Aminobiphenyl-Substituted Triazoloquinazolines (): Display pronounced solvatochromism (emission shifts from 450 nm in toluene to 550 nm in polar solvents) and aggregation-induced emission enhancement (AIEE) in aqueous acetonitrile .
  • Target Compound : While direct data are unavailable, its chloro and fluorophenyl substituents may induce similar solvent-dependent behavior, albeit with weaker AIEE due to smaller conjugated systems.

Pharmacological Potential and Structure-Activity Relationships (SAR)

Triazoloquinazolines with halogen or aryl substituents often show bioactivity:

  • 3-(5-Nitro-2-thienyl)-9-chloro-5-morpholin-4-yl-[1,2,4]triazolo[4,3-c]quinazoline (): Induces apoptosis in leukemia cells via caspase-3 activation. The nitro-thienyl and morpholino groups enhance cytotoxicity .
  • 3-Methyl-5-phenyl-9-(4-trifluoromethylphenyl)-[1,2,4]triazolo[4,3-c]quinazoline (): Exhibits anticancer activity, likely due to the trifluoromethyl group’s metabolic stability .
  • Target Compound :
    • The 5-chloro and 3-(2-fluorophenyl) groups may confer moderate cytotoxicity, as halogens are common in bioactive scaffolds. However, the absence of strong electron-withdrawing groups (e.g., nitro, trifluoromethyl) might limit potency compared to –12 compounds.

Q & A

Q. What are the established synthetic routes for 5-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline?

Methodological Answer: The synthesis typically involves cyclocondensation and oxidative cyclization steps. For example:

  • Hydrazone Formation: Reacting 2-(3-substituted isoquinolin-1-yl)hydrazine with a fluorophenyl aldehyde (e.g., 2-fluorobenzaldehyde) in isopropanol under reflux yields a hydrazone intermediate.
  • Oxidative Cyclization: The hydrazone is cyclized in nitrobenzene at elevated temperatures (~473 K) to form the triazoloquinazoline core .
  • Purification: Recrystallization from dichloromethane or ethanol improves purity .

Q. How is the crystal structure of this compound characterized?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

  • Unit Cell: Orthorhombic system (e.g., space group P21_121_121_1) with cell dimensions a = 9.0281 Å, b = 12.6034 Å, c = 14.6444 Å .
  • Refinement: R-factor < 0.05 and wR-factor < 0.10 after iterative refinement using software like CrysAlis PRO .
  • Intermolecular Interactions: C–H···N hydrogen bonds and π-π stacking (e.g., centroid distances ~3.65 Å) stabilize the crystal lattice .

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Solvent Screening: Replace nitrobenzene (toxic) with greener alternatives (e.g., acetic acid) while maintaining high temperatures for cyclization.
  • Catalysis: Use Lewis acids (e.g., ZnCl2_2) to accelerate hydrazone formation. Evidence from analogous triazoloisoquinolines shows 10–15% yield improvements with catalysis .
  • Microwave-Assisted Synthesis: Reduce reaction time from hours to minutes (e.g., 30 min at 423 K) while achieving comparable yields .

Data Contradiction Note:
While nitrobenzene provides high yields (70–75%), its toxicity necessitates trade-offs between safety and efficiency. Alternative solvents (e.g., DMF) may reduce yields by ~20% .

Q. How do computational methods elucidate electronic properties and bioactivity?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) and electrostatic potential maps, highlighting electrophilic regions at the triazole ring .
  • Molecular Docking: Simulate interactions with biological targets (e.g., fungal CYP51 enzyme) using software like MOE. For example, fluorophenyl groups enhance binding via hydrophobic interactions .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization: Control variables like solvent (DMSO concentration ≤1%) and cell line (e.g., Candida albicans ATCC 90028) to minimize variability .
  • Metabolite Profiling: Use LC-MS to identify degradation products (e.g., hydrolyzed triazole rings) that may alter activity .
  • Structural Analog Comparison: Compare with 5-(4-chlorophenyl)-3-(2-furyl) derivatives; fluorophenyl groups often enhance antifungal potency by 2–3× due to increased lipophilicity .

Q. What strategies enhance selectivity for target enzymes?

Methodological Answer:

  • Side-Chain Modulation: Introduce electron-withdrawing groups (e.g., -CF3_3) at the quinazoline C5 position to reduce off-target binding. For example, 5-CF3_3 analogs show 50% lower affinity for human CYP3A4 vs. fungal CYP51 .
  • Prodrug Design: Mask the triazole ring with labile esters (e.g., acetyl) to improve bioavailability and selective activation in target tissues .

Q. How to analyze structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Pharmacophore Mapping: Identify critical moieties (e.g., triazole ring, fluorophenyl group) using 3D-QSAR models.
  • Analog Synthesis: Prepare derivatives with substitutions at C3 (e.g., 2,6-difluorophenyl) or C5 (e.g., -Br, -OCH3_3) and test against a panel of pathogens .
  • Statistical Analysis: Use PCA or PLS regression to correlate logP, polar surface area, and IC50_{50} values .

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